molecular formula C7H4BrClFNO2 B14788496 3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid

3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid

Cat. No.: B14788496
M. Wt: 268.47 g/mol
InChI Key: MELHLJVRBKQEKQ-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid is a complex organic compound with the molecular formula C7H3BrClFNO2. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzoic acid core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the selective introduction of the halogen atoms and the amino group .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids.

Major Products

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives that can be used in further chemical synthesis .

Scientific Research Applications

3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid depends on its specific application. In pharmaceutical synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromo-3-fluorobenzoic acid
  • 4-Bromo-2-chloro-6-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Uniqueness

3-Amino-4-bromo-2-chloro-6-fluorobenzoic acid is unique due to the specific arrangement of its halogen atoms and the presence of an amino group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.47 g/mol

IUPAC Name

3-amino-4-bromo-2-chloro-6-fluorobenzoic acid

InChI

InChI=1S/C7H4BrClFNO2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,11H2,(H,12,13)

InChI Key

MELHLJVRBKQEKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)Cl)C(=O)O)F

Origin of Product

United States

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